An In-depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
An In-depth Technical Guide to N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a molecule of significant interest primarily within the pharmaceutical industry. It is recognized as a principal related compound of Tetryzoline, a widely used vasoconstrictor and the active ingredient in many over-the-counter eye drops and nasal sprays. This guide provides a comprehensive overview of the known basic properties, synthesis, and potential pharmacological relevance of this compound. Given the limited publicly available data specifically on this molecule, this guide synthesizes information from commercial suppliers of reference standards, literature on related tetralin derivatives, and the well-documented properties of its parent compound, Tetryzoline.
Chemical Identity and Physicochemical Properties
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a derivative of tetralin, a bicyclic hydrocarbon. The structure features a tetrahydronaphthalene core with a carboxamide group at the 1-position, which is further substituted with an aminoethyl group.
| Property | Value | Source |
| IUPAC Name | N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | [1] |
| Synonyms | Tetrahydrozoline USP Related Compound E, N-(2-aminoethyl)tetralin-1-carboxamide | [2][3] |
| Molecular Formula | C13H18N2O | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| CAS Number | 84460-89-9 (free base) | [1] |
| Melting Point | 190.0-191.6°C | [1] |
| Appearance | White Powder | [1] |
| Storage Condition | 2-8°C | [1] |
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not widely published, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and published methods for analogous tetralin carboxamides. The synthesis would likely originate from 1,2,3,4-tetrahydro-1-naphthoic acid.
Hypothetical Synthesis Workflow
The formation of the amide bond is a key step. This can be achieved through the activation of the carboxylic acid group of 1,2,3,4-tetrahydro-1-naphthoic acid, followed by coupling with ethylenediamine.
Caption: Hypothetical synthesis of the target compound.
Step-by-Step Methodology (Hypothetical):
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Activation of Carboxylic Acid: 1,2,3,4-Tetrahydro-1-naphthoic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. This is a standard and efficient method for activating carboxylic acids for amidation.
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Amide Bond Formation: The resulting acyl chloride is then slowly added to a solution of ethylenediamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions.
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Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The final product can be purified by crystallization or column chromatography.
Pharmacological Context and Biological Relevance
The primary context for the study of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is its role as an impurity in Tetryzoline pharmaceutical products.[4][5] Tetryzoline is a sympathomimetic agent that acts as an agonist at α-adrenergic receptors.[3][6] Its vasoconstrictive action is utilized to reduce redness in eyes and nasal congestion.[6][7]
Relationship to Tetryzoline
Tetryzoline's structure features a tetrahydronaphthalene core linked to an imidazoline ring. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be considered a synthetic precursor or a degradation product where the imidazoline ring has been hydrolyzed to an N-acylethylenediamine moiety.
Caption: Relationship between Tetryzoline and its impurity.
The pharmacological activity of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has not been explicitly reported. However, its structural similarity to Tetryzoline suggests a potential for some level of interaction with adrenergic receptors, although likely with a significantly different affinity and efficacy profile. The absence of the rigid imidazoline ring would drastically alter the molecule's conformation and its ability to bind to the receptor's active site in the same manner as Tetryzoline.
The tetralin scaffold itself is found in a variety of biologically active compounds, and derivatives of tetralin-1-carboxamide have been explored for various therapeutic applications.[8] This suggests that while this specific compound is primarily of interest as an impurity, its core structure is pharmacologically relevant.
Analytical Methodologies
The detection and quantification of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide are crucial for the quality control of Tetryzoline drug products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard analytical techniques employed for impurity profiling of Tetryzoline.[4][9]
Typical Analytical Workflow
Caption: General workflow for impurity analysis.
A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector. The identification and quantification of the impurity are achieved by comparing its retention time and peak area to that of a certified reference standard of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Conclusion
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound of significant interest in the context of pharmaceutical quality control, specifically as a known impurity of Tetryzoline. While detailed, publicly available scientific data on its intrinsic basic and pharmacological properties are scarce, its chemical identity and relationship to Tetryzoline are well-established. Further research into its synthesis, physicochemical characteristics, and potential biological activity could provide valuable insights for both drug development and regulatory science. The analytical methods for its detection are robust and essential for ensuring the purity and safety of Tetryzoline-containing products.
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